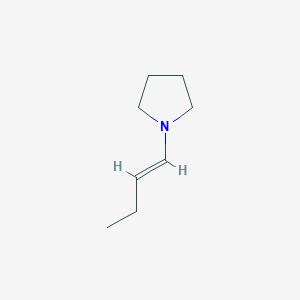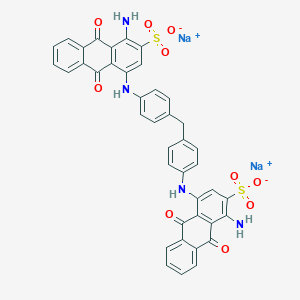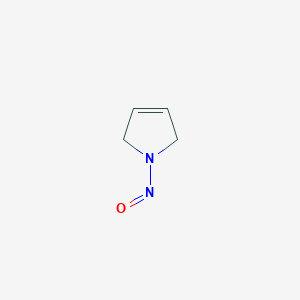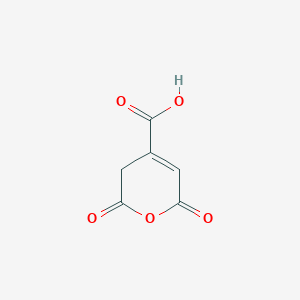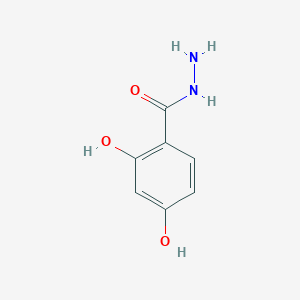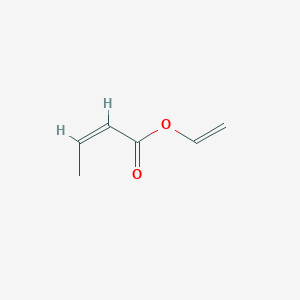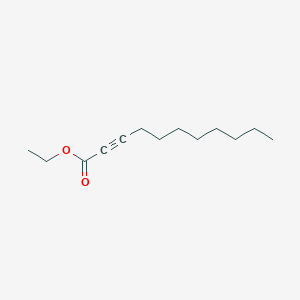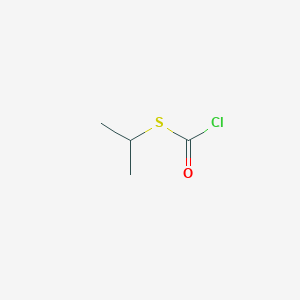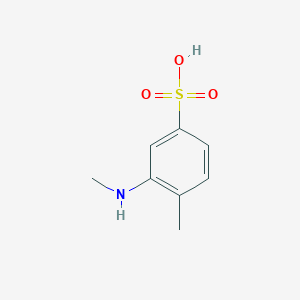
2-(Methylamino)toluene-4-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)toluene-4-sulphonic acid, also known as MTS, is a sulfonated compound that is widely used in scientific research. MTS is a versatile molecule that can be used in a variety of applications, including biochemistry, cell biology, and pharmacology.
Mechanism Of Action
The mechanism of action of 2-(Methylamino)toluene-4-sulphonic acid is not fully understood. It is believed that 2-(Methylamino)toluene-4-sulphonic acid reacts with cysteine residues in proteins, leading to the formation of disulfide bonds. This can result in changes in protein conformation and function. 2-(Methylamino)toluene-4-sulphonic acid has also been shown to have antioxidant properties, which may contribute to its biological effects.
Biochemical And Physiological Effects
2-(Methylamino)toluene-4-sulphonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate ion channels, including potassium and calcium channels. 2-(Methylamino)toluene-4-sulphonic acid has also been shown to inhibit the activity of proteases and phosphatases. In addition, 2-(Methylamino)toluene-4-sulphonic acid has been shown to have anti-inflammatory and neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(Methylamino)toluene-4-sulphonic acid in lab experiments is its versatility. 2-(Methylamino)toluene-4-sulphonic acid can be used in a variety of applications, including protein labeling and fluorescent imaging. 2-(Methylamino)toluene-4-sulphonic acid is also relatively stable and can be stored for extended periods of time. However, there are also limitations to the use of 2-(Methylamino)toluene-4-sulphonic acid. 2-(Methylamino)toluene-4-sulphonic acid can react with other amino acids in proteins, leading to nonspecific labeling. In addition, 2-(Methylamino)toluene-4-sulphonic acid can be toxic to cells at high concentrations.
Future Directions
There are many future directions for the use of 2-(Methylamino)toluene-4-sulphonic acid in scientific research. One area of interest is the development of new labeling techniques that are more specific and less toxic. Another area of interest is the use of 2-(Methylamino)toluene-4-sulphonic acid as a therapeutic agent. 2-(Methylamino)toluene-4-sulphonic acid has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. Overall, the versatility and potential therapeutic applications of 2-(Methylamino)toluene-4-sulphonic acid make it an important molecule in scientific research.
Synthesis Methods
The synthesis of 2-(Methylamino)toluene-4-sulphonic acid involves the reaction of 2-methyl-4-nitrotoluene with sodium sulfite and sodium dithionite. This reaction results in the reduction of the nitro group to an amino group and the formation of the sulfonic acid group. The reaction is typically carried out in an aqueous solution and requires careful control of the pH and temperature.
Scientific Research Applications
2-(Methylamino)toluene-4-sulphonic acid has a wide range of applications in scientific research. It is commonly used as a labeling reagent for proteins and peptides. 2-(Methylamino)toluene-4-sulphonic acid can be attached to cysteine residues in proteins, allowing for the study of protein-protein interactions and protein folding. 2-(Methylamino)toluene-4-sulphonic acid can also be used as a fluorescent probe for the detection of reactive oxygen species in cells.
properties
CAS RN |
14338-01-3 |
|---|---|
Product Name |
2-(Methylamino)toluene-4-sulphonic acid |
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
4-methyl-3-(methylamino)benzenesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-6-3-4-7(13(10,11)12)5-8(6)9-2/h3-5,9H,1-2H3,(H,10,11,12) |
InChI Key |
JGRPAFZFWIYCMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)NC |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)NC |
Other CAS RN |
14338-01-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




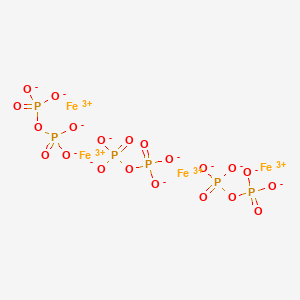
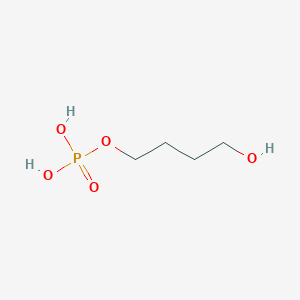

![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)
